Cas no 1212832-52-4 (methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate)

methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate
- 1212832-52-4
- EN300-1164288
-
- インチ: 1S/C8H10N2O4S/c1-14-8(11)4-5(9)6-2-3-7(15-6)10(12)13/h2-3,5H,4,9H2,1H3/t5-/m0/s1
- InChIKey: UYYFLECOTVVDPU-YFKPBYRVSA-N
- SMILES: S1C(=CC=C1[C@H](CC(=O)OC)N)[N+](=O)[O-]
計算された属性
- 精确分子量: 230.03612798g/mol
- 同位素质量: 230.03612798g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 256
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 126Ų
methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1164288-0.1g |
methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate |
1212832-52-4 | 0.1g |
$2251.0 | 2023-05-26 | ||
Enamine | EN300-1164288-50mg |
methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate |
1212832-52-4 | 50mg |
$2148.0 | 2023-10-03 | ||
Enamine | EN300-1164288-5000mg |
methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate |
1212832-52-4 | 5000mg |
$7420.0 | 2023-10-03 | ||
Enamine | EN300-1164288-10000mg |
methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate |
1212832-52-4 | 10000mg |
$11001.0 | 2023-10-03 | ||
Enamine | EN300-1164288-1.0g |
methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate |
1212832-52-4 | 1g |
$2558.0 | 2023-05-26 | ||
Enamine | EN300-1164288-5.0g |
methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate |
1212832-52-4 | 5g |
$7420.0 | 2023-05-26 | ||
Enamine | EN300-1164288-10.0g |
methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate |
1212832-52-4 | 10g |
$11001.0 | 2023-05-26 | ||
Enamine | EN300-1164288-500mg |
methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate |
1212832-52-4 | 500mg |
$2455.0 | 2023-10-03 | ||
Enamine | EN300-1164288-100mg |
methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate |
1212832-52-4 | 100mg |
$2251.0 | 2023-10-03 | ||
Enamine | EN300-1164288-2500mg |
methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate |
1212832-52-4 | 2500mg |
$5014.0 | 2023-10-03 |
methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoateに関する追加情報
Methyl (3S)-3-Amino-3-(5-Nitrothiophen-2-yl)propanoate (CAS No. 1212832-52-4): A Comprehensive Overview
Methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate (CAS No. 1212832-52-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
The chemical structure of methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate is defined by its chiral center at the carbon atom adjacent to the amino group and the nitrothiophene moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound. The chiral center is crucial for its biological activity, as enantiomers often exhibit different pharmacological profiles. The nitro group contributes to the compound's electronic properties and can influence its reactivity and stability.
The molecular formula of methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate is C10H11N3O4S, with a molecular weight of approximately 261.27 g/mol. It is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The compound's solubility in water is limited, which can be a consideration in formulation development.
Synthesis Methods
The synthesis of methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate has been reported using various methodologies. One common approach involves the reaction of 5-nitrothiophene-2-carbaldehyde with an appropriate amino acid ester derivative under controlled conditions. The reaction typically proceeds via a condensation step followed by reduction to form the desired amine product. Chiral resolution techniques are often employed to obtain the enantiomerically pure form of the compound.
An alternative synthetic route involves the use of chiral auxiliaries or catalysts to achieve stereoselective synthesis. Recent advancements in asymmetric catalysis have provided more efficient and environmentally friendly methods for producing enantiomerically pure compounds. These methods not only enhance the yield and purity but also reduce the overall environmental impact of the synthesis process.
Biological Activities
Methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate has been studied for its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer applications. Research has shown that this compound exhibits potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
In addition to its anti-inflammatory properties, methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate has demonstrated promising anti-cancer activity against various cancer cell lines. Studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation. The compound's ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for further development as an anticancer agent.
Clinical Trials and Future Prospects
The potential therapeutic applications of methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate have led to increased interest in its clinical evaluation. Preclinical studies have provided encouraging results, supporting further investigation in human trials. Several phase I clinical trials are currently underway to assess the safety and efficacy of this compound in treating inflammatory diseases and certain types of cancer.
Future research will focus on optimizing the pharmacokinetic properties of methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate, including improving its solubility and bioavailability. Additionally, efforts are being directed towards identifying synergistic combinations with other therapeutic agents to enhance treatment outcomes.
Conclusion
In conclusion, methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate (CAS No. 1212832-52-4) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential, paving the way for new treatments for inflammatory diseases and cancer.
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